molecular formula C15H12ClNO2 B12125513 5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one

5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B12125513
M. Wt: 273.71 g/mol
InChI Key: JYGFIYTYMXCNLH-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative characterized by a chloro substituent at position 5 and a 2-phenylethyl group at position 3 of the benzoxazolone scaffold. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazole ring, often modified to enhance biological activity.

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H12ClNO2/c16-12-6-7-14-13(10-12)17(15(18)19-14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2

InChI Key

JYGFIYTYMXCNLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-phenylethyl chloride in the presence of a base, followed by chlorination at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 5th position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzoxazoles depending on the nucleophile used.

Scientific Research Applications

5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Halogenation (Cl/Br) at position 5 or 6 enhances electrophilicity, influencing interactions with biological targets such as enzymes or DNA .
  • Steric Effects : Bulky substituents like 4-methoxyphenylmethyl may hinder binding in certain targets but improve selectivity .

Antimicrobial Activity

  • 5-Chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one: Limited direct data, but analogs like 6-bromo-5-chloro-1,3-benzoxazol-2(3H)-one inhibit Gram-positive bacteria (e.g., E. coli) at MIC values of 512 mg/L .
  • 5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one : Shows moderate antifungal activity against Candida albicans (MIC 256 mg/L) due to the chloropropyl group’s electrophilic character .
  • Quorum Sensing Inhibition : 5-Chloro-1,3-benzoxazol-2(3H)-one (without N3 substitution) inhibits bacterial quorum sensing at 50 µM, suggesting the chloro group is critical for disrupting microbial communication .

Cytotoxic Activity

  • 5-Chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one: Not explicitly tested, but derivatives like 3-[3-(cyclic amino)propyl]-1,3-benzoxazol-2(3H)-ones exhibit IC₅₀ values of 12–25 µM against leukemia (K562) and cervical cancer (HeLa) cells .
  • 5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one : Demonstrates potent cytotoxicity (IC₅₀ 8 µM) in breast cancer models, likely due to alkylating properties of the chloropropyl chain .

Biological Activity

5-Chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one is a synthetic compound that belongs to the benzoxazole family. It is characterized by a chlorinated benzoxazole core and a phenylethyl side chain, which contribute to its notable biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure

The molecular formula of 5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one is C15H10ClNO3C_{15}H_{10}ClNO_3. The structural configuration includes:

  • Benzoxazole ring system : A fused bicyclic structure containing both benzene and oxazole.
  • Chloro group : Present at the 5-position of the benzoxazole ring.
  • Phenylethyl substituent : Located at the 3-position, which enhances the compound's biological activity.

Biological Activity

Research indicates that 5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one exhibits various biological activities, including:

  • Antimicrobial Properties :
    • The compound has demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. However, its efficacy against Gram-negative bacteria remains limited .
    • Antifungal properties have also been observed against pathogens like Candida albicans.
  • Cytotoxicity :
    • Preliminary studies suggest that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects on various cancer cell lines such as breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
    • Some derivatives showed lower toxicity to normal cells compared to cancer cells, indicating potential as anticancer agents.
  • Structure–Activity Relationship (SAR) :
    • The presence of electron-donating or electron-withdrawing groups in the phenyl ring significantly influences the biological activity of related compounds. For example, methoxy and dimethylamino substitutions enhance antibacterial properties .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one:

StudyFindings
Bernard et al. (2014)Identified cytotoxic effects on multiple cancer cell lines; established SAR for further modifications.
Chung et al. (2015)Reported antifungal activity against C. albicans and selective toxicity profiles favoring cancer cells over normal cells.
Kakkar et al. (2018)Investigated derivatives with varying substituents; found that certain modifications led to enhanced biological activity against specific pathogens.

Synthesis Pathway

The synthesis of 5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one typically involves:

  • Starting Materials :
    • 4-Chloro-2-aminophenol
    • Urea
    • Phenethylamine
  • Synthesis Steps :

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